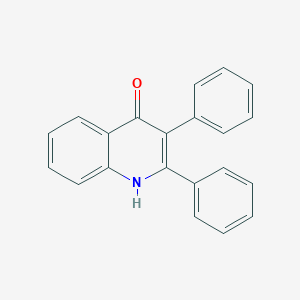

2,3-diphenyl-4(1H)-quinolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15NO |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2,3-diphenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C21H15NO/c23-21-17-13-7-8-14-18(17)22-20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H,(H,22,23) |

InChI Key |

VEGQQKXISPLKFE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diphenyl 4 1h Quinolinone and Analogous Structures

Targeted Synthesis of 2,3-Diphenyl-4(1H)-quinolinone

The direct and efficient synthesis of the specific this compound structure has been approached through various innovative methods.

Photochemical Cyclization Routes

Photochemical reactions offer a powerful tool for the construction of complex molecular architectures under mild conditions. Visible-light-mediated processes have been successfully employed for the C-H functionalization of quinolines. nih.gov Specifically, the excited-state reactivity of certain compounds can generate radicals that participate in cyclization reactions. nih.gov For instance, a visible-light-mediated C-H hydroxyalkylation of quinolines proceeds through a radical pathway, utilizing the photochemical properties of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon blue light absorption. nih.gov This approach avoids the need for external oxidants and enables unique reactivity patterns. nih.gov

Furthermore, photochemical dearomative cycloadditions of quinolines with alkenes have been developed, which can lead to the formation of complex polycyclic structures. nih.gov These reactions often involve a triplet-triplet energy transfer to a Lewis acid-activated quinoline (B57606), followed by a stepwise radical cycloaddition. nih.gov While not a direct synthesis of this compound, these photochemical methods demonstrate the potential for creating substituted quinoline cores that could be further elaborated to the target molecule.

One-Pot Reaction Strategies

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methods have been developed for the synthesis of 4-quinolone derivatives. acs.orgnih.govresearchgate.netnih.govhelsinki.fitandfonline.combohrium.comtandfonline.com

One notable example involves the sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization to yield 2-substituted 4-quinolones. acs.org This method is praised for its mild conditions and broad substrate scope, accommodating various amides. acs.org Another approach utilizes an iron-catalyzed oxidative coupling of an alcohol and a methyl arene with a 2-amino phenyl ketone. researchgate.netnih.gov This process involves the in-situ generation of an aldehyde, which then undergoes a tandem condensation, Mannich-type cyclization, and oxidation to form the 4-quinolone ring. researchgate.netnih.gov

A three-component, one-pot synthesis has also been reported for novel 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones, showcasing the power of multicomponent reactions in rapidly building molecular complexity. tandfonline.com Additionally, a one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates has been achieved through the reaction of aromatic amines with diethyl malonate. helsinki.fi

Catalytic Approaches in Quinolinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metals and organocatalysts have been extensively used in the synthesis of quinolinones.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis, particularly with palladium and copper, has been instrumental in the development of synthetic routes to quinolinones. nih.govnih.govrsc.orgresearchgate.netacs.orgrsc.orgscispace.comrsc.orgrsc.orgacs.orgorganic-chemistry.orgsioc-journal.cn

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-nitrogen bonds. nih.gov Palladium-catalyzed reactions have been widely applied to the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups. nih.gov For example, a palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors provides a direct, one-step synthesis of various quinolinones with high efficiency. acs.org Another strategy involves the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines, which operates without the need for acids or bases. rsc.orgscispace.com Furthermore, a one-pot palladium-catalyzed method for synthesizing polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Acrylamides and Benzyne Precursors | Pd(OAc)₂, Cu(OAc)₂ | One-step, high efficiency | acs.org |

| Oxidative Cyclization | Allyl Alcohols and Anilines | Pd(OAc)₂ | No acid or base required, broad scope | rsc.orgscispace.com |

| One-Pot Synthesis | 2-Amino Aromatic Ketones and Alkynes | Palladium Catalyst | Alternative for polysubstituted quinolines | rsc.org |

| Sequential Amidation/Cyclization | 2'-Bromoacetophenones and Amides | Palladium Catalyst | Mild, one-pot synthesis of 2-substituted 4-quinolones | acs.org |

Copper-Catalyzed Reactions: Copper catalysts, being more economical and less toxic than their precious metal counterparts, have gained significant attention for the synthesis of nitrogen heterocycles. researchgate.net Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed to produce quinoline derivatives. rsc.orgrsc.org These reactions typically involve an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.orgrsc.org Copper has also been utilized in the synthesis of quinolines via the tandem Knoevenagel condensation, amination, and cyclization of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles. rsc.org A copper-catalyzed three-component reaction of anilines, styrene, and dimethyl sulfoxide (B87167) (DMSO) has also been reported to yield quinolines. sioc-journal.cn

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Domino Reaction | Enaminones and 2-Halobenzaldehydes | CuI, Ligand | Mild conditions, good yields | rsc.orgrsc.org |

| Tandem Reaction | ortho-Bromobenzaldehydes and Active Methylene Nitriles | Copper Catalyst | Regioselective synthesis | rsc.org |

| Three-Component Reaction | Anilines, Styrene, and DMSO | Copper Catalyst | Environmentally benign, good functional group tolerance | sioc-journal.cn |

| Tandem C-N and C-C Bond Formation | Aryl Boronic Acids and Nitriles | Copper Catalyst, O₂ | Environmentally friendly, one-step method | acs.org |

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. acs.orgresearchgate.netchemrxiv.orgnih.govacs.orgmdpi.comrsc.org In the context of quinolinone synthesis, NHCs have been employed to catalyze the reaction of quinazolinones with α,β-unsaturated aldehydes under oxidative conditions to furnish atropisomeric quinazolinone derivatives. acs.orgchemrxiv.org NHCs can also catalyze the synthesis of quinoline-4-ones from aldehydes and other starting materials. mdpi.com The proposed mechanism involves the nucleophilic attack of the NHC on the aldehyde to form a homoenolate intermediate, which then participates in the cyclization process. mdpi.com Furthermore, NHC-copper catalyzed indirect Friedländer reactions have been developed for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. nih.gov

Domino and Cascade Methodologies for Quinolinone Ring Construction

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes that involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates. mdpi.comnih.govnih.gov These reactions are atom-economical and often lead to a significant increase in molecular complexity from simple starting materials. mdpi.comnih.govnih.gov

Several domino strategies have been developed for the synthesis of 4(1H)-quinolinones and their dihydro analogs. mdpi.comnih.govnih.gov These can be initiated by various processes, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, and metal-promoted processes. mdpi.comnih.gov For instance, a modular synthesis of functionalized 4-quinolones has been reported via a radical cyclization cascade reaction of N-aryl-O-propargyl carbamates and carbon monoxide. sioc-journal.cn This method allows for the synthesis of a series of 2,3-disubstituted 4-quinolones by varying the substituents on the carbamate (B1207046) substrate. sioc-journal.cn

A transition-metal-free cascade reaction involving a Michael addition and a Truce-Smiles rearrangement has been demonstrated for the synthesis of trisubstituted 4-quinolone derivatives. acs.orgacs.org Copper-catalyzed domino reactions have also been employed in the synthesis of tetracyclic 6H-chromeno[4,3-b]quinolines from electron-rich anilines and O-propargylated salicylaldehydes under green conditions. arkat-usa.org Additionally, pyrimido[4,5-b]quinoline-4-ones have been synthesized via a copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzylamines. rsc.org

Reduction/Oxidation-Initiated Cyclizations

Domino reactions initiated by reduction or oxidation are a significant strategy for synthesizing 4(1H)-quinolinones and related structures. nih.govresearchgate.net One such method involves the reductive cyclization of 2'-nitrochalcones. mdpi.com For instance, using formic acid as a carbon monoxide surrogate, 2'-nitrochalcones can be converted to 2-phenylquinolin-4(1H)-one. mdpi.com This process is believed to proceed through the deoxygenation of the nitro group to a nitrosoarene, which then rapidly reacts with the olefinic group within the same molecule to initiate cyclization. mdpi.com

Another approach utilizes a dissolving metal reduction-cyclization sequence. For example, 2-aryl-2,3-dihydro-4(1H)-quinolinones have been synthesized in 72%–88% yields by reducing a nitro group with iron powder in strong acid. nih.gov The reduction of the nitro group is followed by the cyclization, which likely involves the addition of the newly formed aniline (B41778) amino group to the protonated enone. nih.gov

Manganese(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)malonates provides another route to quinolines. clockss.org This method involves the cyclization of N-arylalkanamides, although it may require subsequent reduction and deprotection steps to yield the final quinoline products. clockss.org

| Initiating Step | Substrate | Reagents | Product | Key Features |

| Reduction | 2'-Nitrochalcones | Formic Acid/Ac₂O | 2-Phenylquinolin-4(1H)-one | Uses a CO surrogate; proceeds via a nitrosoarene intermediate. mdpi.com |

| Reduction | Nitro-substituted enones | Iron powder, HCl | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | High yields (72-88%); involves aniline addition to a protonated enone. nih.gov |

| Oxidation | 2-((2-Arylamino)ethyl)malonates | Mn(OAc)₃·2H₂O | Tetrahydroquinolinedicarboxylates | Requires electron-withdrawing group on the amino nitrogen. clockss.org |

SNAr-Terminated Sequences

Nucleophilic Aromatic Substitution (SNAr)-terminated sequences are a powerful tool in the synthesis of quinolinone derivatives. nih.govresearchgate.net These domino reactions often involve an initial intermolecular reaction followed by an intramolecular SNAr displacement of a leaving group, such as fluoride, from an activated aromatic ring. nih.gov For example, a reductive amination-SNAr reaction has been reported to produce tetrahydroquinolines in high yield. nih.gov The efficiency of the SNAr ring closure is highly dependent on the electronic effects of the substituents on the aromatic ring. researchgate.net

Imine Addition-SNAr Approaches

A notable domino strategy for synthesizing highly substituted 2,3-dihydro-4(1H)-quinolinones involves an imine addition-SNAr approach. nih.gov This method has been successfully used to prepare 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic esters. researchgate.net The reaction of a compound like tert-butyl 2-fluoro-5-nitrobenzoylacetate with pre-formed imines at room temperature can furnish the target compounds in a single step. nih.gov These annulations are generally successful with aldimines but may fail with more sterically hindered ketimines. nih.gov The products are often isolated as their enols in yields ranging from 55-97% without the need for additional base or catalysts. researchgate.net

Michael-SNAr Domino Reactions

The Michael-SNAr domino reaction is a concise and straightforward method for preparing N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.govmdpi.com This approach utilizes substrates that incorporate both a Michael acceptor and an SNAr acceptor. nih.govresearchgate.net For instance, treating 1-(2-fluoro-5-nitrophenyl)-2-propen-1-one with primary amines leads to the corresponding dihydroquinolinones in yields of 54%–78%. nih.govmdpi.com The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr ring closure. nih.gov The success of the final ring closure is influenced by the electronic nature of the aromatic ring; doubly activated systems generally give better yields than singly activated or deactivated systems. researchgate.net

| Reaction Type | Starting Materials | Key Intermediate/Process | Product | Yield Range |

| Imine Addition-S | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, Imines | Imine addition followed by intramolecular S | 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic esters | 55-97% researchgate.net |

| Michael-S | 1-(2-Fluoro-5-nitrophenyl)-2-propen-1-one, Primary amines | Michael addition followed by intramolecular S | N-Alkyl-2,3-dihydro-4(1H)-quinolinones | 54-78% nih.govmdpi.com |

Hydrolysis-Cyclization Sequences

Hydrolysis followed by cyclization represents another domino strategy for synthesizing 2,3-dihydro-4(1H)-quinolinones. semanticscholar.org An example of this is the reaction of acetamidochalcones, which undergo sequential hydrolysis of the amide group followed by a Michael addition to the unsaturated ketone to form the dihydroquinolinone ring system. nih.gov While this method has been reported for several cases, it was often part of a larger synthesis aimed at producing the corresponding 4(1H)-quinolinones. nih.gov

Classical and Mechanistically Diverse Synthetic Routes

Alongside modern domino strategies, classical methods remain fundamental for the synthesis of quinolinones.

Camps' Cyclization Reaction Mechanisms

The Camps cyclization, first reported by Rudolf Camps in 1899, is a classical method for synthesizing quinolin-2-ones and quinolin-4-ones from N-(2-acylaryl)amides via a base-catalyzed intramolecular cyclization. mdpi.com The reaction's outcome, favoring either the quinolin-4-one or quinolin-2-one, depends on the substrate's structure and the reaction conditions. mdpi.com

Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported in 1887, is a foundational method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds in two main stages: the initial formation of a Schiff base (or more accurately, an enamine) from the reactants, followed by a thermal cyclization to form the quinoline ring. wikipedia.org

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org This is followed by dehydration to form a β-aminoacrylate intermediate. The crucial step is the high-temperature annulation of this intermediate. wikipedia.org This cyclization typically requires harsh conditions, often involving heating the intermediate to temperatures around 250 °C. wikipedia.orgmdpi.com Early syntheses performed this step without a solvent, leading to modest yields of less than 30%. mdpi.com The use of inert, high-boiling solvents such as mineral oil or diphenyl ether was later found to significantly improve cyclization yields, often to as high as 95%. wikipedia.orgmdpi.com The reaction concludes with tautomerization to yield the more stable 4-hydroxyquinoline (B1666331) product, which exists in equilibrium with its 4-quinolone keto form. wikipedia.org

Table 1: Comparison of Conrad-Limpach Reaction Conditions

| Parameter | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Temperature | ~250 °C mdpi.com | Varies (specific to apparatus) |

| Solvent | High-boiling (e.g., Diphenyl ether, Mineral oil) mdpi.comnih.gov | Toluene (B28343) nih.gov |

| Reaction Time | Several hours nih.gov | ~3 minutes nih.gov |

| Yield | Moderate to high, but side products common mdpi.comnih.gov | Improved yields (avg. 10% increase) nih.gov |

Gould-Jacobs Reaction

The Gould-Jacobs reaction, originating in 1939, is another important thermal cyclization method for accessing the quinolin-4-one backbone. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step involves the substitution of the ethoxy group by the aniline nitrogen to form an anilidomethylenemalonic ester. wikipedia.org

The subsequent and most demanding step is the thermal cyclization of this intermediate. mdpi.comwikipedia.org This is typically achieved by heating at temperatures exceeding 250 °C, often in a high-boiling solvent like diphenyl ether. mdpi.com The high thermal energy promotes a 6-electron electrocyclization, which is thought to proceed through a ketene (B1206846) intermediate, to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.orgd-nb.info The final 4(1H)-quinolinone is obtained after saponification (hydrolysis) of the ester group to a carboxylic acid, followed by thermal decarboxylation. wikipedia.org

Biere-Seelen Synthesis

Developed in 1979, the Biere-Seelen synthesis provides an alternative route to quinolin-4-ones starting from anthranilic acid esters. mdpi.com This method begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. mdpi.comekb.eg

This intermediate then undergoes cyclization in the presence of a strong base to form a quinolin-4-one diester. mdpi.com The reaction pathway allows for regioselective manipulation. Base hydrolysis using aqueous sodium hydroxide (B78521) can selectively cleave the ester at the 2-position to give an ester-acid. mdpi.com Subsequent decarboxylation of this acid moiety yields the corresponding quinolone ester. ekb.eg This approach offers a structured pathway to substituted quinolin-4-ones under controlled basic conditions, avoiding the high temperatures of the Conrad-Limpach and Gould-Jacobs reactions. mdpi.com

Dieckmann Condensation Derivatives

The Dieckmann condensation is an intramolecular reaction of a diester, typically in the presence of a base, to form a cyclic β-ketoester. mdpi.com This strategy can be adapted for the synthesis of the quinolinone ring system. mdpi.comekb.eg

In this context, a suitable diester precursor is first synthesized, for example, by the reaction of methyl anthranilate with methyl acrylate. mdpi.com The resulting diester can then undergo an intramolecular cyclization, often using a strong base like sodium hydride, to yield a dihydroquinolinone. mdpi.com Subsequent oxidation of this intermediate, for instance with chloranil, leads to the aromatic quinolin-4-one product. mdpi.com The Dieckmann condensation can also be promoted thermally; for example, certain diesters undergo cyclization in boiling diphenyl ether. researchgate.net This method provides access to the quinolinone core through the formation of the carbocyclic portion of the fused ring system.

Acid-Catalyzed Ring Closure and Rearrangements

Acid-catalyzed domino reactions represent an efficient strategy for constructing complex heterocyclic systems like quinolinones from simple starting materials. nih.govresearchgate.net These reactions often proceed through a cascade of transformations in a single pot.

One such approach is a Fries-like rearrangement of N-arylazetidin-2-ones, which can be promoted by strong acids like triflic acid at room temperature to produce 2,3-dihydro-4(1H)-quinolinones. nih.gov Yields are generally good, although they may be lower when electron-withdrawing groups are present on the aromatic ring. nih.gov

Another powerful acid-catalyzed method involves the tandem reaction of a 4-hydroxy-quinolone with a propargylic alcohol. rsc.orgresearchgate.net Depending on the specific acid catalyst and substrate, the reaction can proceed through different pathways. For instance, using p-toluenesulfonic acid can trigger a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. rsc.orgresearchgate.net Alternatively, using a Lewis acid like copper(II) triflate can favor a Friedel–Crafts alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones. rsc.orgresearchgate.net These methods highlight the utility of acid catalysis in orchestrating complex cyclization cascades to build fused quinolone structures.

High-Temperature Cyclizations and Pyrolysis

High-temperature conditions are a hallmark of several classical quinolinone syntheses, most notably the Conrad-Limpach and Gould-Jacobs reactions. mdpi.com These methods rely on thermal energy to overcome the activation barrier for the key electrocyclization step. wikipedia.org Temperatures typically range from 200–260 °C, necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A to maintain a liquid phase and improve heat transfer, which can increase reaction yields significantly compared to solvent-free heating. mdpi.com

A more specialized high-temperature technique is flash vacuum pyrolysis (FVP). d-nb.info This gas-phase thermolysis method has been applied to the Gould-Jacobs reaction, where the precursor is heated to temperatures between 450–650 °C under high vacuum. d-nb.info These conditions promote a unimolecular cyclization process via highly reactive intermediates like iminoketenes. researchgate.net While powerful, these high-energy methods can lead to side reactions, including decarboxylation or decomposition, and their application is often limited by the thermal stability of the substrates. mdpi.comd-nb.info

Krohnke Reaction Conditions and Mechanisms

The Kröhnke pyridine (B92270) synthesis is a versatile method for preparing substituted pyridines, which can be adapted to synthesize quinolinone derivatives where a pyridine ring is fused or appended. wikipedia.org The classical reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. tandfonline.commdpi.com

The mechanism proceeds via a Michael addition of the enolate of the ketone to the α,β-unsaturated system, forming a 1,5-dicarbonyl intermediate. wikipedia.org This diketone then reacts with ammonia (B1221849) (from ammonium acetate) and cyclizes, followed by dehydration and aromatization to yield the pyridine ring. wikipedia.org

In a modern, one-pot modification under microwave irradiation, a 2-chloro-3-formyl quinoline can be reacted with an acetophenone (B1666503) and an N-phenacylpyridinium salt. This multicomponent reaction proceeds via a Krohnke-type mechanism to form a 1,5-diketone derivative, which then cyclizes with ammonia to generate a polysubstituted pyridine attached to the quinolinone core. This approach demonstrates the power of the Krohnke reaction in building complex, fused heterocyclic systems. tandfonline.com

Electrochemically Driven Synthetic Methods

Electrochemical synthesis represents a green and efficient alternative to conventional chemical methods for constructing heterocyclic compounds, including the quinolinone scaffold. These methods leverage electricity to drive redox reactions, often avoiding the need for harsh reagents and simplifying purification processes. While specific literature detailing the direct electrochemical synthesis of this compound is not abundant, the principles can be applied to analogous structures.

Electrochemical approaches to quinolinone synthesis often involve the cyclization of appropriately substituted precursors. For instance, the anodic oxidation of N-aryl enamines or related open-chain substrates can induce intramolecular cyclization to form the quinolinone ring system. The reaction mechanism typically involves the generation of a radical cation intermediate upon oxidation, which then undergoes a cascade of reactions, including cyclization and subsequent aromatization, to yield the final product. The choice of electrode material (such as platinum, glassy carbon, or graphite) and the reaction medium (including solvent and supporting electrolyte) are critical parameters that influence the efficiency and selectivity of the reaction.

A general representation of an electrochemical approach to quinolinone synthesis is the cyclization of an N-aryl-β-enaminone. The process can be summarized as follows:

Oxidation of the Substrate: The N-aryl-β-enaminone is oxidized at the anode to form a radical cation.

Intramolecular Cyclization: The radical cation undergoes an intramolecular cyclization, forming a new carbon-carbon bond.

Deprotonation and Further Oxidation: The cyclized intermediate is deprotonated and may undergo further oxidation and rearrangement to yield the stable 4-quinolinone ring.

The yields and specific outcomes of these reactions are highly dependent on the substitution pattern of the starting materials and the precise electrochemical conditions employed.

Derivatization Strategies for the this compound Core

Derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. These strategies focus on introducing new functional groups at specific positions of the quinolinone ring or the appended phenyl rings.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on the this compound core, which is essential for structure-activity relationship (SAR) studies. Key positions for functionalization include the N1-position, the C5-C8 positions of the benzo-ring, and the phenyl rings at C2 and C3.

N-Alkylation and N-Arylation: The nitrogen atom at the N1-position is a common site for derivatization. Under basic conditions, the N-H proton can be abstracted to form a nucleophilic anion, which can then react with various electrophiles.

| Reagent | Condition | Product |

| Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated this compound |

| Aryl halide (e.g., PhBr) | Catalyst (e.g., CuI), Base, Ligand | N-arylated this compound |

Halogenation: Electrophilic halogenation can introduce halogen atoms onto the electron-rich positions of the quinolinone core, typically at the C6 or C8 positions. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

| Reagent | Position of Functionalization |

| N-Bromosuccinimide (NBS) | C6 |

| N-Chlorosuccinimide (NCS) | C6 |

| Iodine/Periodic Acid | C6 |

Nitration: Nitration of the this compound core can be achieved using standard nitrating agents. The position of nitration is influenced by the existing substituents and reaction conditions. Subsequent reduction of the nitro group to an amino group provides a handle for further functionalization, such as amide bond formation or diazotization.

Synthesis of Hybrid Quinolinone Architectures

Hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, are a major focus in drug discovery. This approach aims to create synergistic effects or multi-target drugs.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, is a powerful tool for creating hybrid structures. For instance, a this compound derivative bearing an azide (B81097) or alkyne functionality can be readily coupled with a complementary fragment.

An example involves the synthesis of a triazole-linked hybrid. A propargylated this compound can be reacted with an azido-functionalized bioactive molecule (e.g., a sugar, peptide, or another heterocyclic system) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.

Amide Bond Formation: If the quinolinone core is functionalized with a carboxylic acid or an amino group, standard peptide coupling reagents can be used to link it to amino acids, peptides, or other amine- or carboxylate-containing molecules. For example, a carboxy-functionalized this compound can be coupled with an amino-containing drug molecule to create a hybrid with potentially enhanced properties.

Reactivity and Mechanistic Investigations of 2,3 Diphenyl 4 1h Quinolinone Systems

Fundamental Reaction Mechanisms and Intermediates

The formation and transformation of the 2,3-diphenyl-4(1H)-quinolinone scaffold involve several key mechanistic pathways, including valence isomerization, desulfurization, and the formation of reactive intermediates like ketenes.

Valence Isomerization Processes

Valence isomerization represents a crucial pathway in the synthesis of quinoline (B57606) systems. Studies on fused nih.govresearchgate.nettriazolium salts with bridgehead nitrogen atoms reveal that these compounds can undergo thermal valence bond isomerization. acs.org This process involves the cleavage of an N-N bond, leading to a reactive, positively charged intermediate. acs.org This intermediate can then rearrange and cyclize to form various heterocyclic systems, including the quinoline ring.

For instance, the thermolysis of 1,3-diphenyl nih.govresearchgate.nettriazolo[1,5-a]quinolinium tetrafluoroborate (B81430) in 1,2-dichlorobenzene (B45396) results in a valence isomerization that ultimately yields 2-phenyl-1-(2-phenyl-1H-indol-3-yl)aniline. acs.org While this specific example does not produce this compound directly, it demonstrates the principle of using fused heterocyclic precursors to access the quinoline framework through high-temperature rearrangements. acs.org These reactions highlight how bond reorganization within a strained precursor can be a viable strategy for constructing the stable quinoline core. acs.org The photochemical isomerization of other heterocyclic systems, such as the conversion of pyridines into their "Dewar" forms (bicyclo[2.2.0]hex-5-enes), also exemplifies valence isomerization, although these are not direct routes to quinolinones. uzh.ch

Desulfurization Reactions Leading to Quinolinones

Desulfurization offers a modern and efficient route to quinoline derivatives. A notable one-pot method involves the reaction of o-aminothiophenol with a 1,3-dicarbonyl compound, such as a 1,3-ynone, to synthesize quinolines. nih.govrsc.org This process proceeds through a sequential mechanism involving Michael addition, cyclization, and a final desulfurization step. nih.govrsc.org

The proposed mechanism for this transformation is as follows:

Michael Addition & Cyclization: The reaction begins with a Michael addition of the o-aminothiophenol to the ynone, followed by an intramolecular cyclization and condensation (water removal). This forms a seven-membered ring intermediate, a 1,5-benzothiazepine (B1259763). nih.govrsc.org

Desulfurization: The 1,5-benzothiazepine intermediate then undergoes a desulfurization process, often mediated by an agent like molecular iodine (I₂). nih.govrsc.org The iodine coordinates to the sulfur atom, facilitating the cleavage of the carbon-sulfur bonds and subsequent ring contraction to afford the final quinoline product. rsc.org

This strategy has been successfully applied to produce 2,4-diphenylquinoline (B373748) from 1,3-diphenylprop-2-yn-1-one and o-aminothiophenol. rsc.org While this specific example yields a fully aromatic quinoline rather than a 4(1H)-quinolinone, the underlying principle of using a sulfur-containing aniline (B41778) precursor and a subsequent desulfurative cyclization is a key strategy for accessing the core quinoline skeleton. nih.govrsc.org Another synthetic approach employed an oxidative desulfurization-fluorination reaction to introduce a trifluoromethyl group at the N-1 position of a 4-quinolone derivative, showcasing the versatility of sulfur-based chemistry in modifying the quinolinone scaffold. nih.gov

| Reaction Type | Precursors | Key Intermediate | Reagent/Condition | Product Type |

| Desulfurative Cyclization | o-aminothiophenol, 1,3-ynone | 1,5-Benzothiazepine | I₂ (mediator) | Quinolines |

| Oxidative Desulfurization-Fluorination | Dithio-carbamate derivative | N/A | Oxidant, Fluorinating agent | N-CF₃-4-quinolone |

Ketene (B1206846) and Azetone Intermediates in Quinolinone Formation

The formation of quinolin-4-ones frequently proceeds through highly reactive ketene intermediates. This is a central feature of the well-known Gould-Jacobs reaction, a thermal cyclization method for constructing the 4-quinolone scaffold. rsc.org The reaction typically involves the condensation of an aniline derivative with a malonic ester derivative, which, upon heating, undergoes an electrocyclization via a ketene intermediate. rsc.org

In reactions leading to quinolin-4-ones, N-aryl substituted acyl(imidoyl)ketenes are generated as key intermediates through the thermal extrusion of carbon monoxide from precursors like 4-acyl-1-aryl-1H-pyrrole-2,3-diones. These imidoylketenes are highly reactive and undergo a facile intramolecular cyclization. This cyclization occurs via the acylation of an ortho C-H group on the N-aryl ring by the ketene moiety, directly forming the quinoline-4(1H)-one structure.

Photoreactivity and Photoenolization Dynamics

The presence of phenyl and carbonyl groups in the this compound system makes it a candidate for interesting photochemical behavior, particularly photoenolization. This process is well-documented in structurally similar aromatic ketones, such as 2-benzyl-3-benzoyl-4(1H)-quinolone derivatives. acs.orgresearchgate.net

Excited State Processes and Energy Transfer

The photochemistry of quinolinone systems is initiated by the absorption of UV light, which promotes the molecule to an excited electronic state. For aromatic ketones with a structure analogous to this compound, the photochemical mechanism is based on a photoenolization process. acs.orgresearchgate.netresearchgate.net

The key excited state processes are:

Photoexcitation: The molecule absorbs a photon, exciting an electron.

Intersystem Crossing (ISC): Following initial excitation to a singlet state (S₁), a rapid and efficient intersystem crossing (ISC) occurs, converting the molecule to its triplet state (T₁). acs.orgresearchgate.net This S₁(n,π) → T₁(n,π) transition is a characteristic process for the exocyclic carbonyl chromophore present in these systems. acs.org

Hydrogen Transfer: Once in the triplet state, an intramolecular γ-hydrogen transfer can occur. acs.orgresearchgate.net In the case of related 2-benzyl-3-benzoyl-quinolones, a hydrogen atom from the benzylic methylene (B1212753) group is transferred to the carbonyl oxygen. acs.orgresearchgate.net This step is extremely rapid and leads to the formation of a triplet photoenol. acs.orgresearchgate.net

Another potential deactivation pathway for the excited state is photoinduced electron transfer (PET). In some related pyrazoloquinoline systems, the excited state can be quenched by an electron transfer process between an electron donor and the quinoline core, which acts as an electron acceptor. researchgate.net

| Process | Initial State | Final State | Key Feature |

| Intersystem Crossing (ISC) | S₁(n,π) | T₁(n,π) | Involves the exocyclic carbonyl chromophore; highly efficient. acs.org |

| Hydrogen Abstraction | Triplet Ketone (T₁) | Triplet Biradical | Intramolecular transfer of a γ-hydrogen to the carbonyl oxygen. acs.orgresearchgate.net |

| Photoinduced Electron Transfer (PET) | Excited Fluorophore | Quenched State | Deactivation via electron transfer from a donor to the quinoline acceptor. researchgate.net |

Biradical Intermediates in Photochromic Systems

The process of photoenolization in quinolinone derivatives proceeds through distinct biradical intermediates. After the molecule transitions to the triplet state (T₁), the subsequent intramolecular hydrogen transfer results in the formation of a triplet 1,4-biradical. acs.orgresearchgate.netnih.gov This biradical species is a direct precursor to the colored photoenols that are responsible for the photochromic properties of these compounds. acs.orgresearchgate.net

The existence of these biradical intermediates has been clearly detected and quantitatively verified in time-resolved spectroscopy studies of photochromic 2-benzyl-3-benzoyl-4(1H)-quinolone derivatives. acs.orgresearchgate.netresearchgate.net The biradical is an intermediate species that exists on the pathway to either the stable photoenol (in photochromic compounds) or the reversion to the original ground-state ketone (in non-photochromic compounds). acs.orgresearchgate.net

The stability and decay pathways of the biradical are influenced by factors such as the molecular structure and the solvent environment. For instance, solvent effects suggest the possibility of intramolecular hydrogen bonding within both the biradical and the final photoenol species, which can affect their lifetimes and reactivity. acs.orgresearchgate.net The efficiency of the photochromic behavior is directly related to the rates of γ-hydrogen transfer and the subsequent decay of the biradical intermediate. acs.orgresearchgate.net

Electrochemical Reaction Pathways

The electrochemical behavior of this compound is a subject of scientific inquiry, particularly concerning its potential for electron transfer and polymerization. While detailed studies focusing exclusively on this specific molecule are limited, analysis of related quinoline and quinolone structures provides a framework for understanding its probable electrochemical characteristics.

Redox Behavior and Electron Transfer Mechanisms

The redox properties of quinolone systems are complex and highly dependent on their substitution patterns. The core 4-quinolone structure possesses both electron-donating and electron-withdrawing characteristics, which can be modulated by substituents. In the case of this compound, the phenyl groups at the 2 and 3 positions are expected to significantly influence the electron density and steric environment of the heterocyclic core.

Cyclic voltammetry is a key technique used to probe the redox behavior of such compounds. als-japan.com For related quinoline derivatives, cyclic voltammetry studies have been employed to determine their HOMO/LUMO energy levels. beilstein-journals.org For instance, in studies of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, a related heterocyclic system, cyclic voltammetry was used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.org This technique typically involves scanning the potential of an electrode and measuring the resulting current, which provides information about the oxidation and reduction potentials of the molecule. als-japan.com

The electron transfer mechanism for quinolone derivatives can involve the formation of radical ions. The electroreduction of certain 4-quinolones, for example, can lead to the formation of radical anions where an electron is added to the molecule's LUMO. acs.org The stability and subsequent reactions of these radical ions are dictated by the molecular structure and the reaction conditions. For the this compound system, the initial electron transfer is likely centered on the quinolone core, with the phenyl substituents influencing the potential at which this occurs and the stability of the resulting radical species. The presence of these aromatic rings can delocalize the charge, potentially stabilizing the radical ions.

In some donor-acceptor molecules containing a phenylquinoline unit, the geometry of the molecule plays a crucial role. If the phenylquinoline groups are twisted relative to other parts of the molecule, it can lead to the generation of localized radical cations and anions, which are key for processes like electrogenerated chemiluminescence (ECL). bu.edu Semiempirical calculations on such molecules have been used to predict these geometries. bu.edu A similar twisted conformation might be expected for this compound, which would affect its electron transfer properties.

Electropolymerization Principles (if applicable to the core scaffold)

Electropolymerization is a process where a monomeric species is electrochemically oxidized or reduced to form a polymeric film on an electrode surface. This is a characteristic reaction for many aromatic and heterocyclic compounds, particularly those containing units like thiophene (B33073) or pyridine (B92270). researchgate.netresearchgate.net

For the this compound scaffold, the potential for electropolymerization would primarily depend on the reactivity of the phenyl and quinolinone rings under electrochemical conditions. The oxidation of the quinolinone or the pendant phenyl groups could lead to the formation of radical cations that couple to form new carbon-carbon bonds, resulting in a polymer.

Studies on the electrochemical polymerization of quinoline itself have shown that it can form polymers, with the process being influenced by the supporting electrolyte used. journalijar.com The resulting polyquinoline films exhibit bands in their IR spectra indicative of conjugated bonds within the polymer chain. journalijar.com Furthermore, research on quinoline derivatives substituted with electropolymerizable groups like thiophene has demonstrated successful film formation. researchgate.net In these hybrid systems, both the quinoline and the thiophene units can participate in the redox processes that lead to polymerization. researchgate.net

While the direct electropolymerization of this compound has not been extensively documented, the general principles suggest it could be possible. The process would likely involve the oxidative coupling of the aromatic rings. The feasibility and efficiency of such a reaction would depend on factors like the oxidation potential of the monomer, the stability of the intermediate radical cations, and the solvent/electrolyte system employed. The steric hindrance from the two phenyl groups at the 2 and 3 positions might, however, impede the coupling reactions necessary for polymerization.

Computational and Theoretical Investigations of 2,3 Diphenyl 4 1h Quinolinone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to quinoline (B57606) and its derivatives to determine optimized molecular geometry, spectroscopic features, and global reactivity descriptors derived from frontier molecular orbitals (FMOs). scirp.orgrsc.orgnih.gov The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small energy gap indicates that a molecule is more reactive and prone to charge transfer interactions. scirp.org

In studies of various quinolinone derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute these energies. rsc.orgnih.gov For the quinoline nucleus itself, the HOMO-LUMO gap has been calculated to be approximately -4.83 eV. scirp.org In more complex quinolinone systems, this gap varies based on the nature and position of substituents. For instance, in a series of novel heterocyclic compounds derived from a 4-hydroxy-1-methylquinoline-2(1H)one precursor, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, demonstrating how different appended rings modulate the electronic properties. rsc.org The distribution of these orbitals is also informative; typically, the HOMO and LUMO are located over the conjugated π-system of the quinoline and phenyl rings. sci-hub.se

Table 1: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for Representative Quinolinone-Related Structures

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | ω = (χ2) / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov |

The three-dimensional structure of 2,3-diphenyl-4(1H)-quinolinone is not rigid. The two phenyl rings attached to the quinolinone core can rotate around their single bonds, leading to various possible conformations, or rotamers. Conformational analysis aims to identify the most stable, low-energy conformations and to map the potential energy surface that governs the transitions between them. plos.org

Computational methods, including molecular mechanics and DFT, are employed to perform these analyses. acs.org By systematically rotating the dihedral angles of the phenyl groups and calculating the corresponding energy, an energy landscape can be constructed. This map reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. For example, computational studies on styryl derivatives of quinoline show that different rotamers can exhibit distinct electronic distributions, dipole moments, and steric interactions, which in turn affect their physical and photophysical properties. mdpi.com The analysis identifies the most likely shapes the molecule will adopt, which is critical for understanding how it might fit into the active site of a biological target. mdpi.com

Understanding how a molecule like this compound is formed or how it participates in subsequent reactions requires the study of reaction mechanisms. Transition state analysis is a computational technique used to identify the high-energy transition state (TS) that connects reactants to products. libretexts.org The transition state is a fleeting, unstable arrangement of atoms at the peak of the energy barrier of a reaction. sathyabama.ac.in

By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea), which dictates the reaction rate. researchgate.net For instance, the synthesis of 2,3-dihydro-4(1H)-quinolinones often proceeds via domino reactions, and identifying the rate-determining step is key to optimizing the synthesis. mdpi.com Computational analysis can elucidate whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. libretexts.orgsathyabama.ac.in This information is crucial for predicting how changes in reactants, catalysts, or reaction conditions will influence the reaction outcome. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling techniques build upon the foundational data from quantum chemical calculations to explore how a molecule's structure relates to its biological activity. This is particularly relevant for drug discovery, where the goal is to design molecules that interact effectively with specific biological targets. mdpi.com

Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. arxiv.org The process involves placing the ligand (e.g., a quinolinone derivative) into the active site of the target and calculating a "docking score" or binding free energy (ΔG), which estimates the strength of the interaction. nih.govacs.org A more negative docking score typically indicates a stronger, more favorable binding affinity. nih.gov

Numerous studies have applied molecular docking to quinolinone-based compounds to explore their potential as therapeutic agents. These derivatives have been docked against a variety of targets, demonstrating the versatility of the quinolinone scaffold. For example, quinolone/thiazinanone hybrids showed promising binding affinities to the S. aureus Murb protein active site, with ΔG values ranging from 0.0 to -2.6 kcal/mol. nih.gov In another study, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with one derivative showing a strong binding affinity of -8.6 kcal/mol, which was competitive with the reference drug Darunavir. nih.gov These studies not only predict binding strength but also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies on Quinolinone Derivatives

| Quinolinone Derivative Class | Biological Target | Reported Binding Affinity/Key Finding | Reference |

|---|---|---|---|

| Quinolone/thiazinanone hybrids | S. aureus Murb protein | Binding free energy (ΔG) values from 0.0 to -2.6 kcal/mol. | nih.gov |

| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 Main Protease (Mpro) | Docking scores as low as -8.6 kcal/mol. | nih.gov |

| Imidazole-appended quinolines | Maltase Enzyme | Identified as a strong inhibitor compared to the standard, acarbose. | tandfonline.com |

| 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione complexes | E. coli protein (PDB: 2vf5) | Metal complexes showed enhanced binding compared to the free ligand. | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org In a QSAR study, various molecular properties, known as descriptors, are calculated for each compound. These descriptors can be electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), or topological. nih.govjst.go.jp A mathematical model is then developed to relate these descriptors to the observed activity (e.g., inhibitory concentration). nih.gov

QSAR studies on quinolinone-based compounds have successfully identified key structural features that govern their activity. For instance, a QSAR model for novel quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov The resulting equation (R² = 0.83) indicated that increased van der Waals volume was beneficial, while increased electron density and electronegativity slightly decreased activity. nih.gov Similarly, a QSAR analysis of quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity proposed that electron-withdrawing substituents that lower the LUMO energy enhance the compound's activity through charge-transfer interactions. researchgate.net These models not only help explain observed activity but also provide a predictive tool to guide the synthesis of new, more potent analogues. frontiersin.org

Ligand-Protein Docking Simulations

While direct ligand-protein docking simulations specifically for this compound are not extensively detailed in the available research, numerous studies on structurally similar compounds, such as 2,4-diphenylquinolines and other quinoline derivatives, provide significant insights into the potential protein interactions and binding modes of this class of molecules. These computational analyses are crucial in modern drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a target protein, thereby guiding the synthesis of more potent and selective inhibitors.

Research on a series of functionalized 2,4-diphenylquinolines identified them as potential inhibitors of the KDM4B protein, which is implicated in the progression of prostate cancer. rsc.orgresearchgate.net In these in-silico studies, molecular docking was performed using Autodock 4.2 to predict the binding affinity and interactions. rsc.orgresearchgate.net Several synthesized 2,4-diphenylquinoline (B373748) derivatives demonstrated a high binding affinity for the KDM4B protein. researchgate.net The stability of the complexes formed between the quinoline compounds and the protein was further corroborated by molecular dynamics simulations, which showed higher stability compared to a reference drug, ML-324. rsc.org

The most promising compounds from the series (designated as 14a, 14e, 14f, and 14h) were found to engage in significant interactions within the KDM4B active site. Their binding was characterized by a combination of hydrophobic interactions and hydrogen bonds, which are determinant factors in the inhibition of KDM4B. researchgate.net

Detailed findings from the docking simulations of these 2,4-diphenylquinoline derivatives against the KDM4B protein are summarized below.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 14a | -9.5 | His188, His276, Glu189 | Hydrogen Bond, Hydrophobic |

| 14e | -9.3 | His188, Asn198, Cys200 | Hydrogen Bond, Hydrophobic |

| 14f | -9.8 | His188, His276, Tyr177 | Hydrogen Bond, Hydrophobic |

| 14h | -9.6 | His188, His276, Asp135 | Hydrogen Bond, Hydrophobic |

In another study focusing on different quinoline derivatives, researchers investigated their potential as antibacterial agents by targeting the E. coli DNA Gyrase B protein. nih.gov The synthesized compounds in this study showed good binding affinities, with values ranging from -6.0 to -7.2 kcal/mol. nih.gov Compound 10, in particular, exhibited a binding affinity of -7.2 kcal/mol, which was comparable to the standard drug ciprofloxacin. nih.gov

The interactions for these fluoroquinolone derivatives were also analyzed, revealing key hydrogen bonds and amino acid interactions within the active site of E. coli DNA gyrase B. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 5 | -6.8 | Asp73, Gly77, Ile78 | Hydrogen Bond |

| 6 | -6.9 | Asp73, Pro79, Ile94 | Hydrogen Bond |

| 7 | -7.0 | Asp73, Gly77, Thr165 | Hydrogen Bond |

| 8 | -7.1 | Asp73, Ile78, Pro79 | Hydrogen Bond |

| 10 | -7.2 | Asp73, Gly77, Ile78, Pro79 | Hydrogen Bond |

| Ciprofloxacin (Standard) | -7.2 | Asp73, Gly77, Ser47 | Hydrogen Bond |

These studies collectively underscore the value of ligand-protein docking simulations in understanding the molecular basis of the biological activity of quinoline-based compounds. Although data for this compound is not directly available, the findings for structurally related molecules suggest that it likely interacts with protein targets through a combination of hydrogen bonding involving the quinolinone core and hydrophobic interactions from the phenyl substituents.

Advanced Spectroscopic Characterization and Physical Organic Studies

Spectroscopic Methods for Structural Elucidation

The structural confirmation of 2,3-diphenyl-4(1H)-quinolinone is achieved through a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. For solid-state analysis, X-ray diffraction provides unequivocal proof of the three-dimensional structure.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a related 2,4-diphenylquinoline (B373748), the aromatic protons typically appear in the downfield region, as evidenced by signals at δ 8.28 (d, J = 8.4 Hz, 1H), 8.22 (d, J = 7.2 Hz, 2H), 7.93 (d, J = 8.4 Hz, 1H), 7.84 (s, 1H), and within the range of 7.62 - 7.46 (m, 9H). rsc.org The multiplet between δ 7.62 and 7.51 is attributed to the protons of the two phenyl groups. rsc.org For other quinolinone derivatives, the NH proton of the quinolinone ring is often observed as a broad singlet at a very low field, sometimes above 11 ppm, indicating its acidic nature. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a 2,4-diphenylquinoline, characteristic signals appear at δ 156.00, 149.26, 148.89, 139.74, 138.47, 130.20, 129.66, 129.64, 129.45, 128.95, 128.70, 128.51, 127.69, 126.44, 125.85, 125.74, and 119.49. rsc.org The signal for the carbonyl carbon (C=O) in 4-quinolinone systems is typically found in the range of δ 160-180 ppm. acs.orgspectrabase.com

Table 1: Representative NMR Data for Diphenylquinoline Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 8.28 (d, J = 8.4 Hz) | Aromatic CH |

| ¹H | 8.22 (d, J = 7.2 Hz) | Aromatic CH |

| ¹H | 7.93 (d, J = 8.4 Hz) | Aromatic CH |

| ¹H | 7.84 (s) | Aromatic CH |

| ¹H | 7.62 - 7.46 (m) | Phenyl group protons |

| ¹³C | 156.00 | Quaternary Carbon |

| ¹³C | 149.26 | Quaternary Carbon |

| ¹³C | 148.89 | Quaternary Carbon |

| ¹³C | 139.74 - 119.49 | Aromatic and Phenyl Carbons |

Data based on a 2,4-diphenylquinoline derivative. rsc.org

High-resolution mass spectrometry is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound (C₂₁H₁₅NO), the expected molecular weight is approximately 297.1154 g/mol . HRMS analysis of related quinolinone derivatives has been successfully used to confirm their molecular formulas. acs.org For instance, the molecular ion peak [M+H]⁺ for a related compound was found and confirmed through HRMS. acs.org

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key characteristic absorption bands for this compound would include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H group of the quinolinone ring. helsinki.fi

C=O stretching: A strong absorption band typically between 1650 and 1690 cm⁻¹ for the carbonyl group of the 4-quinolinone. helsinki.finih.gov

C=C and C=N stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings and the quinoline (B57606) core. helsinki.fi

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. helsinki.fi

Table 2: Characteristic IR Absorption Frequencies for a 4-Quinolinone Moiety

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3200 |

| C=O | Stretching | 1690 - 1650 |

| C=C | Aromatic Stretching | 1600 - 1450 |

| C-H | Aromatic Stretching | > 3000 |

Data derived from related quinolinone structures. helsinki.fi

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths and angles. nih.gov For a derivative, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one), X-ray analysis showed C=O bond lengths of approximately 1.25-1.26 Å and various C-C and C-N bond lengths confirming the quinolone structure. nih.gov The crystal structure of such compounds often reveals intermolecular interactions, such as hydrogen bonding, which can influence their physical properties. nih.gov Although specific crystal structure data for this compound was not found in the search results, analysis of related quinoline and quinolinone structures demonstrates the power of this technique in confirming molecular geometry and packing in the solid state. nih.govresearchgate.netiucr.org

Infrared (IR) Spectroscopy

Photophysical Properties and Their Modulation

The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. These properties are intrinsically linked to the electronic structure of the molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of quinolinone derivatives typically displays multiple bands. researchgate.net These absorptions are generally attributed to π-π* transitions within the aromatic system. symbiosisonlinepublishing.com The presence of the diphenyl substituents is expected to influence the position and intensity of these absorption bands. In related quinoxaline (B1680401) derivatives, which share some structural similarities, n-π* and π-π* transitions are observed, with the latter occurring at shorter wavelengths. symbiosisonlinepublishing.comvixra.org For some quinazolinone derivatives, absorption maxima have been reported in the range of 260–400 nm. researchgate.net The solvent can also play a role in the position of the absorption bands, with more polar solvents sometimes causing a shift in the wavelength of maximum absorption (λmax). physchemres.org

Table 3: Illustrative UV-Visible Absorption Data for Related Heterocyclic Compounds

| Compound Type | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Quinoxaline Derivative | Ethanol | 248.5 | π-π* |

| Quinoxaline Derivative | Ethanol | 347.5 | n-π* |

| Quinazolinone Derivative | DMSO | 260-400 | π-π* |

Data based on related quinoxaline and quinazolinone structures. researchgate.netsymbiosisonlinepublishing.comvixra.org

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yields

The fluorescence properties of this compound and its derivatives are of significant interest due to their potential applications in various fields, including organic light-emitting diodes (OLEDs) and fluorescent probes. The emission characteristics and quantum yields are highly dependent on the molecular structure and the surrounding solvent environment.

Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoline system have been shown to exhibit high fluorescence quantum yields. researchgate.net For instance, a novel fluorescent dye, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine, demonstrates moderate fluorescence with quantum yields reaching up to 42%. researchgate.net The emission maximum for this compound is around 460–480 nm, with the quantum yield decreasing in more polar solvents due to a photoinduced electron transfer (PET) mechanism that quenches the fluorescence. researchgate.net

In another example, a series of methoxy (B1213986) and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show highly solvatochromic photoluminescent spectra. nih.gov This indicates a strong influence of the solvent polarity on the emission properties. Similarly, studies on 3-amino-4-phenylquinolin-2-one have reported moderate fluorescence quantum yields, ranging from 0.04 to 0.24, depending on the solvent. rsc.org The emission spectra of these compounds often show a red shift in polar solvents, which points to a moderate intramolecular charge transfer (ICT) character in the excited state. rsc.org

The quantum yields of various quinolinone and related heterocyclic derivatives can vary significantly. For example, certain 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones exhibit fluorescence in the blue-green region with quantum yields in toluene (B28343) solution reaching as high as 89%. researchgate.net In contrast, some derivatives show a decrease in quantum yield in more polar solvents like acetonitrile. researchgate.net

| Compound | Solvent | Emission Max (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine | Not Specified | 460-480 nm | up to 42% | researchgate.net |

| Pyrazoloquinoline derivative (PQPc) | n-hexane | ~460 nm | 12.87% | researchgate.net |

| Pyrazoloquinoline derivative (PQPc) | acetonitrile | ~480 nm | 0.75% | researchgate.net |

| 3-amino-4-phenylquinolin-2-one | Various | Not Specified | 0.04 - 0.24 | rsc.org |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Toluene | Blue-green region | up to 89% | researchgate.net |

Aggregation-Induced Emission (AIE) Enhancement Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgrsc.org

While this compound itself has not been extensively studied for AIE, related quinoline derivatives have shown significant AIE activity. For instance, a (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2(1H)-one derivative is practically non-emissive in a pure THF solution with a fluorescence quantum yield of only 0.34%. acs.org However, in a THF/water mixture with a 90% water fraction, a 40-fold increase in emission is observed due to aggregation. acs.org

Similarly, three quinoline-based zinc(II) Schiff base complexes exhibit remarkable aggregation-induced emission enhancement (AIEE) in acetonitrile/diethyl ether mixtures. researchgate.net These complexes convert from weak luminescence in a homogeneous solution to strong emission in a nano-aggregated phase as the fraction of the poor solvent (diethyl ether) is increased. researchgate.net The enhanced emission in the aggregated or crystalline state is attributed to the strengthening of molecular rigidity through multiple intermolecular interactions, which in turn enhances the intramolecular charge-transfer (ICT) characteristics. researchgate.net

Another study on a hydrazide-based probe, (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide (H-PNAP), demonstrated AIE activity in a 90% water/MeOH mixture, with the solid-state emission being blue-shifted compared to the aggregated state. nih.gov This highlights that the nature of the aggregates can significantly influence the emission properties. The phenomenon of crystallization-induced emission enhancement, a subset of AIE, is also observed in some compounds where the crystalline state shows stronger emission than the amorphous aggregated state. nih.gov

The AIE phenomenon is a powerful tool for developing new fluorescent materials, as many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their emission is weakened in the solid state. acs.org

Solvatochromic Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance, and consequently its absorption or emission spectra, upon a change in the polarity of the solvent. researchgate.net This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon excitation, such as those with intramolecular charge transfer (ICT) character. rsc.org

Derivatives of this compound and related heterocyclic systems often exhibit strong solvatochromic effects on their photoluminescence. For example, a series of methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show highly solvatochromic photoluminescent spectra. nih.gov In some of these derivatives, the emission bands are broad and red-shifted with increasing solvent polarity, which is a typical positive solvatochromism. nih.gov This red shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net

In contrast, some derivatives exhibit reverse solvatochromism, where a blue shift is observed with increasing solvent polarity. nih.gov This suggests that the ground state is more polar than the excited state.

Studies on other related compounds, such as donor-acceptor type conjugated moieties based on diphenylamine (B1679370) and pyridine (B92270), have also shown strong solvatochromic effects. lookchem.com These compounds exhibit a shift from green fluorescence in nonpolar solvents to yellow and orange fluorescence in more polar solvents. lookchem.com For instance, the emission maximum of one such compound shifts from 498 nm in toluene to 530 nm in DMF. lookchem.com

The solvatochromic behavior of these compounds makes them promising candidates for applications as fluorescent probes and sensors, as their emission color can be used to report on the polarity of their microenvironment. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are crucial for understanding the electronic properties of molecules like this compound, providing insights into their redox behavior and energy levels.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of a species. It provides information on the oxidation and reduction potentials of a molecule, which are essential for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For quinoline derivatives, CV studies have been instrumental in characterizing their electronic nature. For instance, the cyclic voltammogram of a diphenyl azafluoranthene derivative showed distinct reduction and oxidation peaks, allowing for the determination of its HOMO and LUMO energy levels. researchgate.net Similarly, electrochemical studies of novel phenylquinoline-biphenothiazine donor-acceptor molecules revealed well-separated oxidation waves, indicating the stability of the generated radical cations. bu.edu The reduction and oxidation potentials for a related compound, BPQ-PTZ, were found to be approximately -1.96 V and +0.69 V (vs SCE), respectively. bu.edu

In another study, the oxidation potentials of indolo[2,3-b]quinoxaline dyes were determined to be in the range of 1.41–1.51 V, with a second oxidation wave at higher potentials (2.19–2.26 V) attributed to the quinoxaline moiety. ias.ac.in The reduction potentials for these compounds were observed between -1.41 V and -1.51 V. ias.ac.in The redox potentials are crucial for assessing the potential of these materials in optoelectronic devices. ias.ac.in

| Compound | Oxidation Potential (Eox) vs. SCE | Reduction Potential (Ered) vs. SCE | Reference |

|---|---|---|---|

| BPQ-PTZ | +0.69 V, +1.32 V | -1.96 V, -2.61 V | bu.edu |

| BHQ-BPZ | +0.81 V, +1.30 V | Not Specified | bu.edu |

| Indolo[2,3-b]quinoxaline dyes | 1.41–1.51 V and 2.19–2.26 V | -1.41 to -1.51 V | ias.ac.in |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine (3c) | 1.50 eV (onset) | -1.36 eV (onset) | nih.gov |

Electrochemical Band Gap Determination

The electrochemical band gap (Egel) is an important parameter that can be estimated from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials obtained from cyclic voltammetry. It is calculated using the equation: Egel = Eoxonset - Eredonset. This value is often correlated with the optical band gap obtained from UV-vis absorption spectroscopy.

For various quinoline-based materials, the electrochemical band gap has been determined to evaluate their suitability for electronic applications. For example, for a series of diphenylamine and pyridine-based conjugated molecules, low electrochemical band gaps of 1.90 eV and 1.80 eV were observed, which are desirable for photovoltaic applications. lookchem.com

In another example, the electrochemical band gap of a 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative was found to be 2.86 eV. nih.gov The HOMO and LUMO energy levels for this compound were determined to be -5.78 eV and -2.92 eV, respectively. nih.gov Similarly, for indolo[2,3-b]quinoxaline dyes, the HOMO levels were in the range of -6.51 to -6.68 eV and the LUMO levels were between -3.29 to -3.42 eV, indicating low-lying LUMO energy levels which are beneficial for n-type materials in optoelectronic devices. ias.ac.in

The electrochemical band gap provides a measure of the energy required to move an electron from the HOMO to the LUMO, and a smaller band gap generally indicates a more conductive material.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| Diphenylamine-Pyridine Conjugate (DPA-PA-1) | Not Specified | Not Specified | 1.90 | lookchem.com |

| Diphenylamine-Pyridine Conjugate (DPA-PA-2) | Not Specified | Not Specified | 1.80 | lookchem.com |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine (3c) | -5.78 | -2.92 | 2.86 | nih.gov |

| Indolo[2,3-b]quinoxaline dyes | -6.51 to -6.68 | -3.29 to -3.42 | Not Directly Stated | ias.ac.in |

Structure Activity Relationship Sar of Quinolinone Systems: Insights from 2,3 Diphenyl 4 1h Quinolinone

General Principles of Quinolinone SAR

The biological activity of quinolinone derivatives can be finely tuned by introducing different functional groups at specific positions on the heterocyclic ring system. frontiersin.orgorientjchem.org

N1 Position: Substitution on the nitrogen atom is often essential for potency. mdpi.com For instance, in certain anticancer quinolin-4-ones, a cyclopropyl (B3062369) group at N1 was found to increase activity compared to an ethyl group. mdpi.com Conversely, for some quinoline (B57606)–chalcone hybrids, the incorporation of an N1-methyl group was reported to be detrimental to biological activity. rsc.org Substituted phenyl or thiazole (B1198619) rings at this position have also been shown to have a beneficial effect in some contexts. mdpi.com

C2 Position: The nature of the substituent at the C2 position can have a significant impact. In the context of antineoplastic activity, alkyl groups at C2 were found to be more advantageous than aryl groups for certain quinolin-4-ones. mdpi.com However, for other quinoline derivatives, the presence of specific functional groups like 2-α-furyl and 2-(pyridin-2-yl) at the C-2 position was associated with significant anticancer activity. orientjchem.org

C3 Position: The C3 position is critical, and substitution here often modulates activity. For example, the presence of a 3-carboxylic acid group is a key feature of fluoroquinolone antibiotics. mdpi.com In other series, 3-amido derivatives of 7-chloroquinolin-4-one showed potent antiproliferative effects. mdpi.com

C5, C6, C7, C8 Positions: Substitutions on the fused benzene (B151609) ring are crucial for modulating activity, spectrum, and pharmacokinetic properties. mdpi.com

C5: The introduction of a trimethoxyphenyl group at position 5 in an 8-hydroxyquinoline (B1678124) scaffold resulted in potent anticancer activity. orientjchem.org

C6: The introduction of a fluorine atom at the C6 position was a breakthrough in the development of second-generation fluoroquinolone antibiotics, significantly improving their spectrum of activity. mdpi.com In other studies, substituting the C6 position of 4-hydroxy-1H-quinolin-2-ones was shown to positively influence biological activity. mdpi.com

C7: The C7 position is a key site for modification in fluoroquinolones, where substituents can modulate potency and spectrum of activity. conicet.gov.ar The introduction of bulky substituents at position C7 has been suggested to facilitate antiproliferative activity in some quinoline derivatives. frontiersin.org However, in other scaffolds, substitution at C7 can lead to a loss of planarity and a reduction in binding affinity. nih.gov

C8: A hydroxyl group at position C8, particularly in combination with other substituents, has been linked to potent anticancer activity. orientjchem.org The steric and electronic properties of substituents at the C8 position have also been shown to modulate the stability and biological activity of quinoline-containing metal complexes. nih.gov

| Position | Effect of Substitution on Biological Activity | Example(s) | Reference(s) |